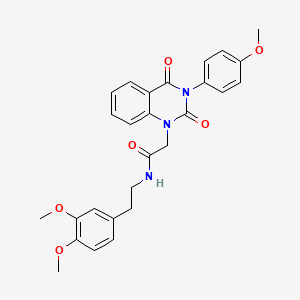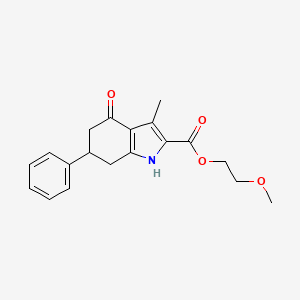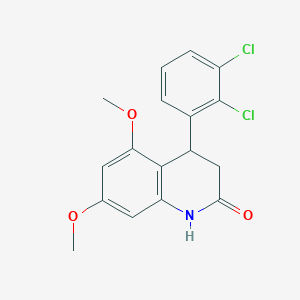![molecular formula C7H5ClN2O3S2 B11432316 7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride](/img/structure/B11432316.png)
7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable scaffold for the development of new pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents . One common method is the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts like Lawesson’s reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids and reduction to form sulfinic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . Reaction conditions typically involve the use of solvents like dimethyl sulfoxide and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, sulfonic acids, and sulfinic acids .
Scientific Research Applications
7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride involves its interaction with biological targets such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine: Exhibits antimicrobial activity.
7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine: Known for its antimicrobial properties.
Uniqueness
7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride is unique due to its sulfonyl chloride group, which allows for a wide range of chemical modifications and derivatizations . This versatility makes it a valuable compound for the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H5ClN2O3S2 |
|---|---|
Molecular Weight |
264.7 g/mol |
IUPAC Name |
7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O3S2/c1-4-5(15(8,12)13)6(11)10-2-3-14-7(10)9-4/h2-3H,1H3 |
InChI Key |
QWBCLVPNARQWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-oxo-3-phenyl-5-(9H-xanthene-9-amido)-3H,4H-thieno[3,4-D]pyridazine-1-carboxylate](/img/structure/B11432234.png)


![3-(3-chloro-2-methylphenyl)-8-(2-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11432256.png)
![N-(3-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11432264.png)

![(2E)-2-(2,4-dimethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11432281.png)
![(3E)-6-(butan-2-yl)-3-[2-(4-cyclohexylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11432283.png)

![(5-bromofuran-2-yl)[3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl]methanone](/img/structure/B11432308.png)
![N-(3-chlorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11432321.png)
![2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-5,7-dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11432325.png)
![Ethyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11432327.png)

